Ethyl vanillate

Overview

Description

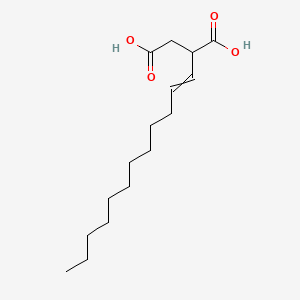

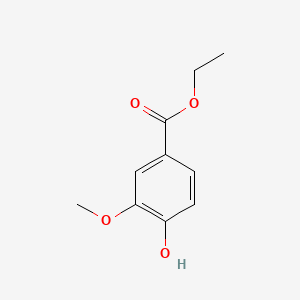

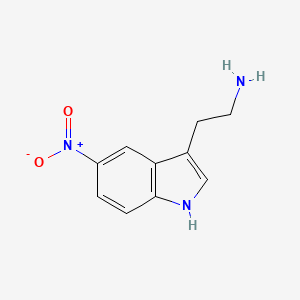

Ethyl vanillate is a flavoring agent and a fungicidal agent . It has a molecular formula of C10H12O4 . It is also known by other names such as 4-Hydroxy-3-methoxybenzoate d’éthyle and Ethyl 4-hydroxy-3-methoxybenzoate .

Synthesis Analysis

Ethyl vanillate can be synthesized through various methods including enzymatic, microbial, and immobilized systems . The precursors of vanillin, such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids, play a crucial role in the synthesis of ethyl vanillate . The biotechnological production of vanillin through microbial conversion of lignin caffeic acid, veratraldehyde, eugenol, and primarily ferulic acid holds significant importance .

Molecular Structure Analysis

The molecular weight of Ethyl vanillate is 196.200 Da . Its structure consists of an ethyl ester functional group attached to a vanillate group .

Physical And Chemical Properties Analysis

Ethyl vanillate is a solid substance . It has a solubility of 90 mg/mL in DMSO . It has a molecular weight of 196.20 .

Scientific Research Applications

Antioxidative Agent

Ethyl vanillate has been studied for its antioxidative properties . It has shown stronger activity than Trolox in the ABTS cation (ABTS •+) scavenging assay, indicating its potential to protect against free radical-induced biomembrane damage . This property is particularly valuable in the development of new antioxidants for health and wellness applications.

Flavor and Fragrance Industry

As a flavor and fragrance agent, Ethyl vanillate has a phenolic type odor and a creamy flavor, making it a popular choice in the creation of fragrances and as a flavoring agent in food products . Its use in this industry is widespread due to its pleasant vanilla scent and taste.

Food Preservation

The preservative properties of Ethyl vanillate are noteworthy. It extends the shelf life of food products by inhibiting the growth of bacteria and fungi, which is essential for maintaining food quality and safety . This application is crucial for the food industry, especially in natural preservation methods.

Food Packaging

Incorporating Ethyl vanillate into food packaging materials can enhance their functionality. Its antimicrobial properties help in keeping the packaged food products fresh for a longer duration . This application is a part of the active packaging strategies to improve food storage and transport.

Biological Synthesis Research

Ethyl vanillate is a subject of interest in the biological synthesis of vanillin. Research into its transformation through enzymatic, microbial, and immobilized systems is ongoing, which could lead to more sustainable and cost-effective production methods for vanillin .

Pharmaceutical Applications

Due to its biological properties, Ethyl vanillate is being explored for pharmaceutical applications. Its antioxidant, anti-inflammatory, and antimicrobial characteristics make it a candidate for developing new therapeutic agents .

Mechanism of Action

Target of Action

Ethyl vanillate, also known as Ethyl 4-hydroxy-3-methoxybenzoate, is an organic compound that has been found to exhibit robust antibacterial properties . Its primary targets are bacterial organisms such as Escherichia coli and Staphylococcus aureus . These bacteria are common pathogens that can cause various infections in humans.

Mode of Action

The interaction of Ethyl vanillate with its bacterial targets results in a disruption of their normal cellular functions . Ethyl vanillate’s mode of action is primarily attributed to its antioxidative properties . It has been shown to exhibit stronger activity than Trolox, a well-known antioxidant, in the ABTS •+ -scavenging assay .

Biochemical Pathways

The antioxidative properties of Ethyl vanillate affect various biochemical pathways. It is involved in the scavenging of ABTS •+ radicals, which are chemically reactive species containing oxygen that can cause damage to cells . By scavenging these radicals, Ethyl vanillate helps to protect cells from oxidative stress .

Pharmacokinetics

The antioxidative activity of vanillic acid esters, including ethyl vanillate, has been found to be strongly correlated to their lipophilicity . This suggests that the lipophilicity of Ethyl vanillate may influence its bioavailability and distribution within the body .

Result of Action

The result of Ethyl vanillate’s action at the molecular and cellular level is the protection of cells against free radical-induced damage . By scavenging harmful radicals, Ethyl vanillate helps to prevent cellular damage, thereby contributing to the maintenance of cellular health .

Action Environment

The action, efficacy, and stability of Ethyl vanillate can be influenced by various environmental factors. For instance, the lipophilicity of Ethyl vanillate, which can be influenced by the surrounding environment, plays a crucial role in its antioxidative activity . Therefore, factors that affect the lipophilicity of Ethyl vanillate could potentially influence its action and efficacy .

Safety and Hazards

Ethyl vanillate is toxic and can cause serious eye irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

Research is ongoing to improve the production efficiency of vanillyl alcohol, a precursor of vanillin, in E. coli . This could potentially lead to more sustainable production methods for compounds like Ethyl vanillate. Furthermore, Ethyl vanillate’s strong antioxidant activity suggests potential applications in the food industry and other sectors.

properties

IUPAC Name |

ethyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAYRGBWOVHDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060670 | |

| Record name | 4-Hydroxy-3-methoxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl vanillate | |

CAS RN |

617-05-0 | |

| Record name | Ethyl vanillate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vanillate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl vanillate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-3-methoxybenzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl vanillate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VANILLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V38JK4Z93O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ethyl vanillate exhibit antifungal activity?

A1: While the exact mechanism remains unclear, studies suggest ethyl vanillate may exert fungistatic or fungicidal effects. In vitro research on Histoplasma capsulatum indicated growth inhibition at therapeutically achievable concentrations. [, ]

Q2: Can ethyl vanillate scavenge free radicals?

A2: Yes, ethyl vanillate possesses antioxidant properties. Research suggests it acts as a hydrogen peroxide scavenger, potentially contributing to its therapeutic effects against vitiligo, a skin condition linked to free radical damage. [, ]

Q3: What is the molecular formula and weight of ethyl vanillate?

A3: The molecular formula is C10H12O4, and the molecular weight is 196.20 g/mol.

Q4: Are there spectroscopic methods to characterize ethyl vanillate?

A4: Yes, techniques like UV-Vis, ATR-IR, 1H-NMR, 13C-NMR, and mass spectrometry have been employed to elucidate the structure of ethyl vanillate. []

Q5: Is there information available on the stability of ethyl vanillate under various conditions?

A5: While specific data on material compatibility is limited in the provided research, its presence in wine after aging suggests relative stability in that environment. Further research is needed to determine its performance under diverse conditions. [, ]

Q6: Does ethyl vanillate exhibit catalytic activity?

A6: The provided research does not mention any catalytic properties of ethyl vanillate.

Q7: Have computational methods been used to study ethyl vanillate?

A7: Yes, ligand-based pharmacophore modeling was used to screen for potential 17β-HSD2 inhibitors, leading to the identification of ethyl vanillate as a potential candidate. [, ]

Q8: How does modifying the structure of ethyl vanillate impact its anticholinesterase activity?

A8: Research indicates that the presence and position of hydroxyl (OH) and methoxy (OCH3) groups on the phenol ring influence its inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Methyl and ethyl esters also exhibited stronger inhibition than their corresponding free acids. []

Q9: Has ethyl vanillate demonstrated efficacy in preclinical models of disease?

A9: While not specifically mentioned, a study on vitiligo found a significant change in pigmentation after topical application of ethyl vanillate in conjunction with phototherapy, indicating potential therapeutic benefits. []

Q10: Are there any known resistance mechanisms associated with ethyl vanillate?

A10: The provided research does not offer information on resistance mechanisms related to ethyl vanillate.

Q11: What is the safety profile of ethyl vanillate?

A11: While ethyl vanillate is generally considered safe for use in food flavorings, further research is needed to fully understand its potential toxicity and long-term effects. Early studies using high doses for fungal infections reported challenges achieving therapeutic blood concentrations without adverse effects. []

Q12: Are there specific strategies for targeted delivery or biomarkers associated with ethyl vanillate?

A12: The research provided does not delve into targeted delivery strategies, biomarkers, or specific diagnostic applications for ethyl vanillate.

Q13: What is known about the environmental impact and degradation of ethyl vanillate?

A13: The research provided does not address the ecotoxicological effects or degradation pathways of ethyl vanillate. Further investigation is necessary to understand its environmental fate and potential impact.

Q14: Is there information available on ethyl vanillate’s immunogenicity, interaction with drug transporters and metabolizing enzymes, or its biocompatibility and biodegradability?

A14: The research provided does not delve into these specific aspects of ethyl vanillate. Further investigations are required to gain a comprehensive understanding of its interactions with biological systems.

Q15: Are there viable alternatives to ethyl vanillate, and what is its historical context in research?

A15: While alternative antifungal agents and antioxidants exist, the research does not provide direct comparisons. Ethyl vanillate has a history dating back to at least the mid-20th century, with initial investigations into its antifungal properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)

![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)

![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)